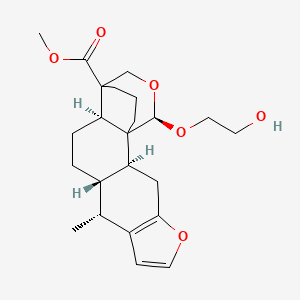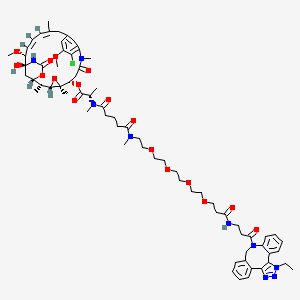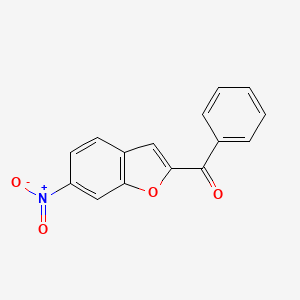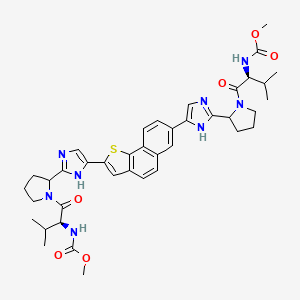
SIK1 activator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salt-inducible kinase 1 activator 1 is a compound known for its ability to enhance the phosphorylation of salt-inducible kinase 1. This compound has shown significant potential in ameliorating hyperglycemia in type 2 diabetic mice and inhibiting hepatic gluconeogenesis . Salt-inducible kinase 1 activator 1 is a promising candidate for research in various fields due to its unique properties and effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salt-inducible kinase 1 activator 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of salt-inducible kinase 1 activator 1 follows standardized protocols to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Salt-inducible kinase 1 activator 1 undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its biological activity and are mediated by specific enzymes and signaling pathways .
Common Reagents and Conditions
The common reagents used in the reactions involving salt-inducible kinase 1 activator 1 include adenosine triphosphate, cyclic adenosine monophosphate, and protein kinases. The reactions typically occur under physiological conditions, such as specific pH and temperature ranges .
Major Products Formed
The major products formed from the reactions involving salt-inducible kinase 1 activator 1 include phosphorylated proteins and other metabolites that play essential roles in cellular signaling and metabolic regulation .
Wissenschaftliche Forschungsanwendungen
Salt-inducible kinase 1 activator 1 has a wide range of scientific research applications:
Wirkmechanismus
Salt-inducible kinase 1 activator 1 exerts its effects by enhancing the phosphorylation of salt-inducible kinase 1. This activation leads to the inhibition of hepatic gluconeogenesis and the regulation of various metabolic pathways. The molecular targets of salt-inducible kinase 1 activator 1 include protein kinases and transcriptional coactivators, which play crucial roles in cellular signaling and gene expression .
Vergleich Mit ähnlichen Verbindungen
Salt-inducible kinase 1 activator 1 is unique compared to other similar compounds due to its specific ability to enhance the phosphorylation of salt-inducible kinase 1. Similar compounds include:
Salt-inducible kinase 2 activator: Enhances the phosphorylation of salt-inducible kinase 2 and regulates insulin signaling and gluconeogenesis.
Salt-inducible kinase 3 activator: Involved in the regulation of circadian rhythms, bone formation, and skin pigmentation.
Pan-salt-inducible kinase inhibitors: These inhibitors target multiple salt-inducible kinases and are used in the treatment of inflammatory diseases.
Salt-inducible kinase 1 activator 1 stands out due to its specific effects on salt-inducible kinase 1 and its potential therapeutic applications in metabolic disorders.
Eigenschaften
Molekularformel |
C23H32O6 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
methyl (2S,9R,10S,13R,17S)-17-(2-hydroxyethoxy)-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate |
InChI |
InChI=1S/C23H32O6/c1-14-15-4-5-19-22(20(25)26-2)7-3-8-23(19,21(29-13-22)28-11-9-24)17(15)12-18-16(14)6-10-27-18/h6,10,14-15,17,19,21,24H,3-5,7-9,11-13H2,1-2H3/t14-,15+,17+,19+,21-,22?,23?/m1/s1 |
InChI-Schlüssel |
KPHNZYDMRWKISV-DMZIABCJSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC[C@H]3C4(CCCC3([C@H]2CC5=C1C=CO5)[C@@H](OC4)OCCO)C(=O)OC |
Kanonische SMILES |
CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)OCCO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)


![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)



![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)


![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
